molecular formula C20H23N3O3S2 B2512431 4-[3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946212-49-3

4-[3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

Cat. No.: B2512431
CAS No.: 946212-49-3
M. Wt: 417.54
InChI Key: FVDCTNQYLPWVBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxadiazoles, the core structure in this compound, are synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques : Research has been conducted on the synthesis of compounds bearing the 1,3,4-oxadiazole moiety, which is a part of the chemical structure . These compounds are synthesized through multiple steps, starting from different organic acids and involving conversions into esters, hydrazides, and thiols (Khalid et al., 2016).

  • Biological Activities : Compounds with the 1,3,4-oxadiazole moiety, similar to the one , have shown biological activities. They have been evaluated for their potential as enzyme inhibitors and in molecular docking studies to understand their interaction with specific proteins (Khalid et al., 2016).

Antibacterial Potential

  • Antibacterial Studies : Certain derivatives of the compound have been synthesized and evaluated for their antibacterial properties. These studies revealed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Applications

  • Anticancer Agents : Some derivatives of this compound have been explored as potential anticancer agents. The research involved synthesizing various derivatives and testing their efficacy against different cancer cell lines (Rehman et al., 2018).

Pharmaceutical Applications

  • Potential Drug Candidates : Research has indicated the potential of derivatives of this compound in pharmaceutical applications, specifically in the treatment of Alzheimer’s disease. The compounds were evaluated for enzyme inhibition activity and other relevant pharmacological properties (Rehman et al., 2018).

  • Pharmacological Evaluation : Studies have been conducted to evaluate the pharmacological aspects of similar compounds, including their antibacterial and anti-enzymatic potential, as well as their hemolytic activity, which provides insights into their cytotoxic behavior (Nafeesa et al., 2017).

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-14(2)15-5-7-16(8-6-15)19-21-20(26-22-19)17-9-11-23(12-10-17)28(24,25)18-4-3-13-27-18/h3-8,13-14,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDCTNQYLPWVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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